2-chloro-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone
Overview
Description
2-chloro-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring system substituted with a chlorine atom and a ketone group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone typically involves the reaction of 8-methyl-3,4-dihydroquinoline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and to enhance the yield and purity of the product. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or ammonia in ethanol.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Major Products Formed
Nucleophilic substitution: Substituted quinoline derivatives.
Reduction: 2-chloro-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanol.
Oxidation: Quinoline N-oxide derivatives.
Scientific Research Applications
2-chloro-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural ligands.
Industrial Applications: It is employed in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist by binding to the active site of the target protein, thereby blocking its activity. The molecular targets and pathways involved vary based on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethanone: Similar structure but with a methoxy group instead of a methyl group.
2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone: Contains a chromen ring instead of a quinoline ring.
Uniqueness
2-chloro-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
2-chloro-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c1-9-4-2-5-10-6-3-7-14(12(9)10)11(15)8-13/h2,4-5H,3,6-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXMRVLOGGJBAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CCCN2C(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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